7-Fluoro-4-(1-piperazinyl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14FN3 |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
7-fluoro-4-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H14FN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |
InChI Key |
GEMFYTVPPBCQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluoro 4 1 Piperazinyl Quinoline and Its Analogues
General Synthetic Approaches to 4-(1-Piperazinyl)quinolines
The synthesis of 4-(1-piperazinyl)quinolines is a well-established area of organic chemistry, largely driven by the pharmacological importance of this class of compounds. The primary strategies involve creating the quinoline (B57606) ring system first, followed by the attachment of the piperazine (B1678402) group.
Nucleophilic Aromatic Substitution Strategies
A cornerstone in the synthesis of 4-(1-piperazinyl)quinolines is the nucleophilic aromatic substitution (SNAr) reaction. unipa.itmdpi.comnih.gov This method is effective because the pyridine (B92270) ring of the quinoline system is electron-deficient, making it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. researchgate.netuop.edu.pk The presence of a good leaving group, typically a halogen, at the 4-position is crucial for the success of this reaction. The nitrogen atom of the piperazine ring acts as the nucleophile, displacing the leaving group to form the desired product. unipa.it The efficiency of this substitution is often enhanced by the presence of electron-withdrawing groups on the quinoline ring, which further activate the substrate towards nucleophilic attack. unipa.it
Role of Key Intermediates (e.g., 4,7-dichloroquinoline)
A pivotal intermediate in the synthesis of many 4-(1-piperazinyl)quinoline derivatives is 4,7-dichloroquinoline (B193633). ontosight.ainih.govwikipedia.org This compound serves as a versatile starting material, allowing for the selective introduction of the piperazine moiety at the 4-position through nucleophilic aromatic substitution. nih.govwikipedia.orgnih.gov The chlorine atom at the 7-position remains available for further functionalization, enabling the creation of a diverse library of analogs. nih.gov The synthesis of 4,7-dichloroquinoline itself is often achieved through methods like the Gould-Jacobs reaction. unipa.itwikipedia.org The purity of 4,7-dichloroquinoline is important, as impurities can complicate the subsequent reactions and the purification of the final products. nih.gov
Specific Synthesis of 7-Fluoro-4-(1-piperazinyl)quinoline
The synthesis of the specific compound, this compound, follows the general principles outlined above, with specific considerations for the reagents and reaction conditions.
Stepwise Reaction Sequences and Reagent Selection
The synthesis typically begins with a suitable 7-fluoro-4-haloquinoline, most commonly 7-fluoro-4-chloroquinoline. This intermediate is then reacted with piperazine. nih.gov The choice of solvent is critical, with polar aprotic solvents often being employed. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the substitution.
A common synthetic route involves the reaction of 4,7-dichloroquinoline with an excess of piperazine. google.com The reaction can be carried out in a suitable solvent such as methanol (B129727) or isopropanol (B130326) at reflux temperatures. google.com The use of an excess of piperazine can help to drive the reaction to completion and minimize the formation of dimeric byproducts. google.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. google.com Factors such as reaction time, temperature, and the stoichiometry of the reactants are carefully controlled. For instance, prolonged reaction times or excessively high temperatures can lead to the formation of impurities. google.com The choice of base and solvent can also significantly impact the reaction outcome. Various studies have explored different conditions to improve the efficiency of the synthesis, with yields varying depending on the specific methodology employed. google.com Purification of the final product is often achieved through crystallization or column chromatography. google.com
Synthesis of Related Analogues and Hybrid Structures
The versatile nature of the 4-(1-piperazinyl)quinoline scaffold has led to the synthesis of a wide array of analogues and hybrid molecules. researchgate.net By modifying the substituents on either the quinoline ring or the piperazine moiety, chemists can fine-tune the properties of the resulting compounds. researchgate.net For example, introducing different functional groups at the 7-position of the quinoline ring or on the second nitrogen of the piperazine ring has been a common strategy to explore structure-activity relationships. nih.govnih.gov This has led to the development of hybrid molecules that combine the 4-(1-piperazinyl)quinoline core with other pharmacologically active fragments, aiming to create new therapeutic agents with enhanced or novel biological activities. nih.govresearchgate.net
Derivatization Strategies on the Quinoline Ring System
The quinoline ring system of this compound offers multiple sites for derivatization, allowing for the fine-tuning of the molecule's electronic and steric properties. Synthetic strategies have focused on introducing a variety of substituents at different positions of the quinoline core to enhance biological activity.
A common approach involves the synthesis of 2,4,6-substituted quinoline-piperazine conjugates. nih.govnih.gov The synthesis typically begins with a 4-substituted aniline (B41778) which is converted to a 3-(4-substituted-phenylamino)-but-2-enoic acid ethyl ester. nih.gov Cyclization of this intermediate using polyphosphoric acid and a catalytic amount of phosphorus oxychloride yields the corresponding 4-hydroxy quinoline derivative. nih.gov Further modifications can then be made to introduce various substituents. For instance, researchers have designed novel quinoline conjugated piperazine derivatives with active fluoro and methoxy (B1213986) groups at the 6th position and have introduced piperazine-coupled sulfonamides and amides at the 2nd position of the quinoline ring. nih.govnih.gov
Another strategy involves the synthesis of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds. unipa.it This approach begins with the synthesis of the quinoline core, which is then coupled with the piperazine moiety. Finally, various substituted benzoyl chlorides are used to introduce the aromatic side fragment. unipa.it
The following table summarizes representative derivatizations on the quinoline ring system:
| Starting Material | Reagents and Conditions | Modification on Quinoline Ring | Resulting Compound Class | Reference |
| 4-Substituted aniline | i) Ethyl acetoacetate, p-TsOH, toluene, 110°C; ii) PPA, POCl₃, 75°C | Introduction of substituents at the 2 and 6-positions | 2,6-Disubstituted-4-(1-piperazinyl)quinolines | nih.gov |
| 4-Fluoro-2-nitrobenzoic acid | i) t-Butyl ester formation; ii) N-methylpiperazine; iii) Nitro group reduction; iv) Reductive amination; v) Trifluoroacetic anhydride; vi) Hydrolysis; vii) Oxalyl chloride | Introduction of a nitro group at the 6-position and a carbonitrile at the 3-position | 4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles | unipa.it |
Modifications and Substitutions on the Piperazine Moiety
The piperazine moiety of this compound is a frequent target for synthetic modification due to its significant influence on the pharmacokinetic and pharmacodynamic properties of the molecule. The two nitrogen atoms of the piperazine ring provide convenient handles for introducing a wide array of substituents. nih.gov
One common strategy is the N-alkylation of the piperazine ring. This can be achieved through nucleophilic substitution on alkyl halides or sulfonates, reductive amination, or the reduction of carboxyamides. mdpi.com For example, the synthesis of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives was achieved through the amination of 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone with different secondary amines. nih.gov
Another approach involves the introduction of a second piperazine ring or other cyclic amines. For instance, novel fluoroquinolone derivatives have been synthesized with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position. nih.govresearchgate.net The synthesis involves the in-situ reaction of the piperazinyl moiety with triphosgene (B27547) and an N-protected piperazine. nih.gov The protecting group is subsequently removed, allowing for the introduction of various N-benzoyl and N-benzenesulfonyl substituents on the terminal piperazine ring. nih.govresearchgate.net
The table below details various modifications on the piperazine moiety:
| Parent Scaffold | Reagents and Conditions | Modification on Piperazine Moiety | Resulting Compound Class | Reference |
| 7-Chloro-4-(1-piperazinyl)quinoline | Chloroacetyl chloride, then various secondary amines | N-acylation followed by N-alkylation with secondary amines | 1-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanones | nih.gov |
| Ciprofloxacin (B1669076) | i) Triphosgene, N-benzyloxycarbonyl-piperazine; ii) H₂, 5% Pd/C; iii) Aroyl or benzenesulfonyl chlorides, triethylamine | Addition of a carbopiperazinyl group followed by N-acylation/sulfonylation | 7-[4-(4-Aroyl/Benzenesulfonyl-carbopiperazin-1-yl)]piperazinyl fluoroquinolones | nih.govresearchgate.net |
| 7-Chloro-4-(1-piperazinyl)quinoline | Various sulfonyl chlorides, DIPEA, DCM | N-sulfonylation | 7-Chloro-4-(4-sulfonylpiperazin-1-yl)quinolines | nih.gov |
| 7-Chloro-4-(1-piperazinyl)quinoline | Various acid chlorides, Et₃N, DCM | N-acylation | 7-Chloro-4-(4-acylpiperazin-1-yl)quinolines | nih.gov |
Development of Quinoline-Piperazine Hybrid Compounds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively utilized to develop novel quinoline-piperazine derivatives with enhanced or synergistic biological activities. researchgate.net This approach aims to merge the beneficial properties of each component to create a superior therapeutic agent. researchgate.net
One area of focus has been the development of quinoline-piperazine hybrids with antimicrobial properties. nih.govresearchgate.net For example, a series of 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides and amides have been synthesized and evaluated for their antibacterial and antituberculosis activities. nih.gov The synthesis involves reacting the TFA salt of quinoline conjugated piperazine derivatives with various sulfonyl chlorides or acid chlorides. nih.gov
Another successful hybridization strategy involves linking the quinoline-piperazine scaffold to moieties known to inhibit specific enzymes. For instance, novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives have been synthesized and evaluated as VEGFR-II inhibitors for their potential in cancer therapy. nih.gov Similarly, 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids have been developed as antiprotozoal agents. nih.gov
The following table presents examples of quinoline-piperazine hybrid compounds:
| Quinoline-Piperazine Core | Linked Pharmacophore/Moiety | Synthetic Strategy | Target/Activity | Reference |
| 2,6-Substituted-4-(1-piperazinyl)quinoline | Sulfonamides and Amides | Reaction with sulfonyl chlorides or acid chlorides | Antibacterial and Antituberculosis | nih.gov |
| 7-Chloro-4-(1-piperazinyl)quinoline | N-Substituted Amino-ethanone | Amination of an alpha-chloro ketone intermediate | VEGFR-II Inhibition | nih.gov |
| 7-Chloro-4-(1-piperazinyl)quinoline | Sulfonamides | N-sulfonylation of the piperazine nitrogen | Antiprotozoal | nih.gov |
Pharmacological Activities and Preclinical Biological Studies
Antimalarial Investigations
Comparative Antimalarial Potency with Standard Drugs
The quinoline (B57606) nucleus is a foundational scaffold in the development of antimalarial drugs, with notable examples like quinine (B1679958) and chloroquine (B1663885). nih.gov Research into derivatives has sought to overcome the challenge of drug resistance in Plasmodium falciparum strains. nih.gov While direct comparative studies on 7-Fluoro-4-(1-piperazinyl)quinoline are not extensively detailed in the available literature, the activity of its close analogue, 7-chloro-4-(1-piperazinyl)quinoline, provides valuable insights. This chloro-analogue demonstrates potent antimalarial activity against both the chloroquine-sensitive D10 strain (IC₅₀ of 1.18 μM) and the chloroquine-resistant K1 strain (IC₅₀ of 0.97 μM) of P. falciparum. medchemexpress.com
Furthermore, hybrid molecules incorporating the 7-chloro-4-(piperazin-1-yl)quinoline (B128142) structure have been synthesized and tested. Certain sulfonamide hybrids displayed significant activity against the chloroquine-resistant FCR-3 strain of P. falciparum, with IC₅₀ values as low as 2 μM. nih.gov One of these compounds was found to inhibit the formation of β-haematin more effectively than quinine. nih.gov Studies on other 7-chloro-4-(piperazin-1-yl)quinoline derivatives have identified compounds even more potent than quinine against P. falciparum, with MIC values recorded at 0.18 μg/mL compared to quinine's 0.26 μg/mL. biointerfaceresearch.com These findings underscore the potential of the 4-(1-piperazinyl)quinoline scaffold as a basis for developing new antimalarial agents that may rival or exceed the potency of standard drugs.
Table 1: Antimalarial Activity of 7-Chloro-4-(1-piperazinyl)quinoline Analogues
| Compound/Analogue | P. falciparum Strain(s) | Potency (IC₅₀/MIC) | Comparative Standard |
|---|---|---|---|
| 7-Chloro-4-(1-piperazinyl)quinoline | D10 (sensitive) | IC₅₀: 1.18 μM | - |
| 7-Chloro-4-(1-piperazinyl)quinoline | K1 (resistant) | IC₅₀: 0.97 μM | - |
| 7-Chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrid (F7) | FCR-3 (resistant) | IC₅₀: 2 μM | Quinine |
Antimicrobial and Antiprotozoal Activities
Antibacterial Spectrum and Potency
The this compound scaffold is integral to the structure of many fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Quinoline-piperazine hybrids, in particular, have attracted attention for their efficacy against various bacteria, including mycobacteria. researchgate.netresearchgate.net
Studies on derivatives of ciprofloxacin (B1669076), which contains the fluoro-quinoline-piperazine core, have demonstrated significant activity. The introduction of 4-(benzoyl)carbopiperazin-1-yl and 4-(benzenesulfonyl)carbopiperazin-1-yl moieties at the piperazinyl group resulted in compounds with potent inhibition of ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA), showing MIC values as low as 16 μg/mL, a 16-fold greater potency than ciprofloxacin itself. nih.gov Many of these derivatives also maintained their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Further research into novel quinoline-piperazine hybrids has yielded compounds with excellent activity against a range of bacteria. nih.gov For instance, a 4-methoxy-6-fluoro-quinoline piperazine (B1678402) coupled sulfonamide showed an exceptionally low MIC of 0.03 μg/mL against the Gram-negative pathogen Moraxella catarrhalis. nih.gov This same compound also demonstrated significant inhibitory activity against various strains of Mycobacterium tuberculosis, with some derivatives showing more effectiveness than first and second-line tuberculosis drugs. nih.gov
Some derivatives have also been evaluated for their activity against the protozoan Entamoeba histolytica. nih.gov Sulfonamide hybrids of the 7-chloro analogue showed promising results, with two compounds exhibiting IC₅₀ values below 5 μM. nih.gov
Table 2: Antibacterial and Antiprotozoal Activity of Fluoroquinoline-Piperazine Derivatives
| Derivative Class | Target Organism(s) | Potency (MIC/IC₅₀) |
|---|---|---|
| Ciprofloxacin derivative (5h) | Ciprofloxacin-resistant P. aeruginosa (CRPA) | MIC: 16 μg/mL |
| 4-methoxy-6-fluoro-quinoline piperazine sulfonamide (11e) | M. catarrhalis | MIC: 0.03 μg/mL |
| Quinoline-piperazine hybrid (10g) | M. tuberculosis | MIC: 0.07 μM |
Antifungal Efficacy against Phytopathogenic Fungi
Inspired by the antifungal properties of quinine alkaloids, research has extended to quinoline derivatives for activity against fungi that are pathogenic to plants. nih.gov Fluorinated quinoline analogues have been synthesized and tested against a variety of these fungi. nih.gov
Bioassays of new fluorinated quinoline analogues revealed good antifungal activity. nih.gov Specifically, several derivatives exhibited over 80% inhibition against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. nih.gov Another derivative showed strong activity (80.8% inhibition) against Rhizoctonia solani. nih.gov In a separate study, a quinolinol derivative, Ac12, demonstrated potent activity against S. sclerotiorum and Botrytis cinerea with EC₅₀ values of 0.52 and 0.50 μg/mL, respectively. This potency was significantly greater than that of the commercial fungicide azoxystrobin. nih.gov The mechanism of action for this compound appears to involve causing abnormal morphology and increased permeability of the fungal cell membrane. nih.gov
Table 3: Efficacy of Quinoline Derivatives against Phytopathogenic Fungi
| Compound/Analogue | Target Fungus | Potency (EC₅₀ / % Inhibition) |
|---|---|---|
| Fluorinated quinoline analogue (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | >80% inhibition at 50 μg/mL |
| Fluorinated quinoline analogue (2g) | Rhizoctonia solani | 80.8% inhibition at 50 μg/mL |
| Quinolinol derivative (Ac12) | Sclerotinia sclerotiorum | EC₅₀: 0.52 μg/mL |
Antileishmanial Activity
The quinoline scaffold is a promising starting point for the development of new antileishmanial drugs. Research into 2-substituted quinolines has shown their potential in treating visceral leishmaniasis caused by Leishmania donovani. nih.govnih.gov A study involving a library of 2-substituted quinoline compounds led to the identification of a highly active derivative, 3-(6-chloro-7-fluoro-4-morpholino) quinoline prop-2-en-1-ol. nih.gov This compound, a close structural analogue to this compound, was the most active in its series, with an IC₅₀ value of 0.2 μM against L. donovani and a high selectivity index (>180). nih.gov This highlights the potential impact of the 7-fluoro substitution on antileishmanial potency. Other quinoline alkaloids have also shown activity against L. donovani in animal models. nih.gov Additionally, standard quinoline antimalarials like chloroquine and mefloquine (B1676156) have demonstrated in vitro activity against L. amazonensis. nih.gov
Table 4: Antileishmanial Activity of a Fluoroquinoline Analogue
| Compound/Analogue | Target Leishmania Species | Potency (IC₅₀) |
|---|
Anti-HIV Activity
The 7-chloro-4-(1-piperazinyl)quinoline scaffold has been recognized for its diverse pharmacological profile, which includes anti-HIV activity. researchgate.netnih.gov While specific studies focusing solely on the anti-HIV potential of the 7-fluoro variant are not widely available, the activity of the chloro-analogue suggests a promising area for future investigation. The structural similarity implies that this compound could also interact with viral targets, warranting its evaluation as a potential anti-HIV agent.
Other Antiparasitic Potentials
Beyond malaria and leishmaniasis, the 7-chloro-4-(1-piperazinyl)quinoline framework has been explored for broader antiparasitic applications. researchgate.netnih.gov As mentioned previously, sulfonamide derivatives of this scaffold have demonstrated noteworthy activity against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis. nih.gov Two compounds from a synthesized series showed good activity with IC₅₀ values under 5 μM. nih.gov This indicates that the quinoline-piperazine structure can serve as a versatile template for developing agents against a range of protozoal diseases.
Modulation of Specific Biological Targets
The unique structural arrangement of this compound, featuring a quinoline core, a fluorine atom at the 7th position, and a piperazine ring at the 4th position, underpins its ability to interact with a range of biological macromolecules. The following subsections detail the preclinical research into its effects on various enzymes and receptors.
Sirtuin Inhibition
While direct studies on this compound are limited, research on the structurally analogous 7-chloro-4-(1-piperazinyl)quinoline has highlighted its role as a sirtuin inhibitor. nih.gov Sirtuins are a class of proteins that play a crucial role in cellular regulation, including aging, metabolism, and DNA repair. The inhibition of sirtuins by quinoline-based compounds suggests a potential therapeutic avenue for various diseases. The 7-chloro analogue has been identified as a significant scaffold for developing sirtuin inhibitors, indicating that the broader 4-(1-piperazinyl)quinoline framework is a key pharmacophore for this activity. nih.gov
Dopamine-3 Ligand Activity
Acetylcholinesterase Inhibition
Similar to sirtuin inhibition, the potential for this compound to act as an acetylcholinesterase (AChE) inhibitor is inferred from studies on its 7-chloro counterpart. nih.gov AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of this enzyme are used in the treatment of Alzheimer's disease and other neurological conditions. The established activity of 7-chloro-4-(1-piperazinyl)quinoline as an AChE inhibitor points to the potential of the 4-(1-piperazinyl)quinoline core in modulating cholinergic neurotransmission. nih.gov
Serotonin (B10506) Antagonism
The 4-(1-piperazinyl)quinoline scaffold has also been implicated in the modulation of the serotonin system. nih.gov Specifically, the 7-chloro analogue has been identified as a serotonin antagonist. nih.gov Serotonin receptors are involved in a wide range of physiological and psychological processes, and their antagonists are used to treat conditions such as nausea, vomiting, and irritable bowel syndrome. The activity of the 7-chloro derivative suggests that modifications of the quinoline ring, including the introduction of a fluorine atom, could lead to compounds with significant serotonin receptor affinity.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The this compound core is a fundamental component of fluoroquinolone antibiotics. These drugs exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, recombination, and repair.
While direct inhibitory data for the basic this compound scaffold is not extensively documented, numerous studies on its derivatives, such as ciprofloxacin and norfloxacin (B1679917), have established their potent inhibitory activity. For example, derivatives of 6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid have been shown to be effective inhibitors of DNA gyrase. nih.gov The substitution at the N-1 and C-3 positions of the quinolone ring significantly influences the potency and spectrum of these antibiotics. nih.govnih.govtandfonline.com
Table 1: In Vitro Antimicrobial Potency of a Fluoroquinolone Derivative
| Compound | Organism | MIC (µg/mL) |
|---|---|---|
| (-)-(1'S,2'R)-6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Staphylococcus aureus | 0.25 |
| Escherichia coli | 1 | |
| Pseudomonas aeruginosa | 4 |
Data sourced from a study on chiral DNA gyrase inhibitors. nih.gov
Inhibition of Phosphodiesterase 10A (PDE10A) for Related Scaffolds
Recent research has identified quinoline derivatives as potential inhibitors of phosphodiesterase 10A (PDE10A). This enzyme is highly expressed in the brain and is involved in the regulation of cyclic nucleotide signaling. Inhibition of PDE10A is being explored as a therapeutic strategy for neurological and psychiatric disorders. While specific studies on this compound are not available, the broader class of quinoline-based compounds is under investigation for this target, suggesting another potential area of pharmacological relevance for this scaffold.
Structure Activity Relationship Sar Studies of 7 Fluoro 4 1 Piperazinyl Quinoline
Influence of Fluorine Substitution on Biological Activity
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govresearchgate.net Its effects are highly dependent on its position on the quinoline (B57606) core.
The position of the fluorine atom on the quinoline ring is a critical determinant of antibacterial potency. The most extensively studied fluoroquinolones, such as ciprofloxacin (B1669076) and norfloxacin (B1679917), feature a fluorine atom at the C6 position. nih.gov This substitution has been shown to substantially increase antimicrobial potency, with C6-fluoro analogues being 5 to 100 times more active than their non-fluorinated counterparts. nih.gov The C6-fluoro group enhances the activity of DNA gyrase and topoisomerase IV inhibitors, the primary targets of this drug class.
While the C6 position is common, the C7-fluoro substitution, as seen in the subject compound, also plays a significant role in modulating activity. The electronic properties of the quinoline ring are altered differently by a C7 substitution compared to a C6 substitution, which in turn affects the acidity of the carboxylic acid group (in quinolone antibacterials) and the binding interactions with target enzymes. Although direct comparative studies on a wide range of targets are limited, the choice between a 6-fluoro and 7-fluoro substitution allows for fine-tuning of the molecule's biological and pharmacokinetic profile.
The introduction of a fluorine atom, whether at the C6 or C7 position, generally leads to a significant increase in pharmacological potency. nih.gov This enhancement is attributed to several factors. Fluorine's high electronegativity can alter the electronic distribution of the quinoline ring, influencing how the molecule interacts with its biological target. nih.gov For instance, studies have shown that fluorination can lead to a notable enhancement of binding affinity, with some monofluorinated compounds binding up to five times more strongly than their non-fluorinated parent molecules. nih.gov
Furthermore, fluorine substitution can increase the lipophilicity of the molecule, which may improve its ability to permeate bacterial cell membranes. nih.gov From a selectivity and safety perspective, fluorine can also be strategically placed to block sites of metabolism, thereby increasing the drug's metabolic stability and half-life. nih.gov In some cases, fluorine substitution has been shown to temper the inhibition of off-target proteins like the hERG channel, which is a crucial consideration for avoiding cardiac side effects. researchgate.net
Conformational and Substituent Effects of the Piperazine (B1678402) Moiety
The piperazine ring is a common feature in many biologically active compounds and is considered a "privileged structure" in medicinal chemistry. ontosight.aijocpr.com Its inclusion at the C4 position of the 7-fluoroquinoline (B188112) scaffold is pivotal for activity.
The piperazine ring serves as a versatile scaffold with valuable binding properties. jocpr.com Its basic nitrogen atoms can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a protein's binding site. This feature is often crucial for anchoring the ligand to its target. The combination of the quinoline core with a piperazine moiety can produce multi-target directed ligands with enhanced biological activity. ontosight.ai In the context of antibacterial fluoroquinolones, the substituent at the C7 position, frequently a piperazine ring, is known to influence the spectrum of activity, particularly against Gram-positive bacteria and atypical pathogens. nih.govresearchgate.net
Modifying the terminal nitrogen atom (N4') of the piperazine ring is a common strategy to explore and optimize the SAR of quinoline derivatives. These N-derivatizations can significantly impact potency, selectivity, and physicochemical properties.
Studies have explored a wide range of substituents, including alkyl, arylsulfonyl, and phenylsulfonylcarbamoyl groups. tandfonline.com For example, the introduction of various alkyl groups to the piperazine at the C7 position of fluoroquinolones was found to improve activity against Gram-positive bacteria. researchgate.net In the development of potential anticancer agents, quinoline-piperazine hybrids with specific substitutions on the piperazine ring have been synthesized to target receptors like EGFR. jocpr.com One study found that derivatives with electron-donating groups on a terminal phenylpiperazine moiety exhibited enhanced binding affinity for the EGFR target site. jocpr.com
Another approach involves modifying the piperazine ring itself. The synthesis of a 1-cyclopropyl-6-fluoro-7-[3-(fluoromethyl)piperazinyl]-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrated excellent in vivo efficacy and better oral absorption than the benchmark ciprofloxacin, highlighting the positive impact of a fluoromethyl group on the piperazine ring. nih.gov
The following table summarizes findings from various studies on N-derivatization of the piperazine moiety in quinoline compounds, illustrating the impact of different substituents on biological activity.
| Base Scaffold | Piperazine N4' Substituent/Modification | Observed Effect/Activity | Reference |
| 6-Fluoro-4-oxo-quinoline | 3-(Fluoromethyl) on piperazine ring | Similar in vitro antibacterial activity to ciprofloxacin; excellent in vivo efficacy. | nih.gov |
| 6-Fluoro-4-oxo-quinoline | Arylsulfonyl, Alkyl, Phenylsulfonylcarbamoyl | Investigated for antitumor activity, showing varied inhibitory power against tumor cell lines. | tandfonline.com |
| 8-Methoxy-quinoline | Long alkyl chains | Investigated to increase lipophilicity and antibacterial properties. | researchgate.net |
| 6-Methoxy-quinoline | Sulfonamides and amides on C2-piperazine | Potent antituberculosis activity, with compound 10g showing an MIC of 0.06 µg/mL against M. tuberculosis. | nih.gov |
| Quinoline | Various substituted piperazines | Synthesized to target EGFR for anti-breast cancer activity; electron-donating groups enhanced binding. | jocpr.com |
This table is for illustrative purposes and summarizes findings from different quinoline scaffolds to show the general effect of piperazine derivatization.
However, attaching the piperazine at the C2 position results in a structurally distinct isomer with a different biological activity profile. For instance, a series of novel quinoline-piperazine hybrids with the linkage at the C2 position were designed and synthesized as potential antituberculosis agents. nih.gov In this study, certain compounds with a C2-piperazine linkage demonstrated potent activity against M. tuberculosis and multidrug-resistant strains, with one compound emerging as a particularly strong inhibitor. nih.gov The differential positioning of the piperazine moiety alters the molecule's vectoral projection of functional groups, leading to different interactions with target enzymes or receptors. Therefore, the choice between a C2 and C4 attachment point is a critical design element for directing the compound's therapeutic application.
Modifications to the Quinoline Core and Resulting SAR
The quinoline ring system is the fundamental pharmacophore of this class of compounds. Alterations to this bicyclic structure, particularly the introduction of various substituents, have profound effects on the molecule's biological activity.
Impact of Other Substituents on the Quinoline Ring (e.g., at C6, C7, C8)
Substituents on the quinoline ring play a pivotal role in modulating the antibacterial activity and pharmacokinetic properties of compounds based on the 7-fluoro-4-(1-piperazinyl)quinoline framework. The positions C6, C7, and C8 are of particular importance.
The C6 position is critical, and the presence of a fluorine atom at this position, as seen in compounds like ciprofloxacin, is highly advantageous for antibacterial activity. This is largely attributed to its ability to enhance the penetration of the drug into bacterial cells and increase its potency against DNA gyrase. The substitution of the C6-fluorine with hydrogen generally leads to a significant decrease in activity. For instance, replacing the C6-fluoro group in ciprofloxacin with hydrogen results in a substantial loss of antibacterial efficacy.
The C7 position, occupied by the piperazinyl group in the parent structure, is a key determinant of the antibacterial spectrum and potency. The basic nitrogen on the piperazine ring is crucial for activity against Gram-negative bacteria. Modifications to this piperazinyl moiety are a common strategy for developing new fluoroquinolone derivatives with improved properties.
The C8 position offers another site for modification that can influence the molecule's characteristics. A hydrogen atom at the C8 position is common, as seen in ciprofloxacin. However, the introduction of a halogen, such as in sparfloxacin (B39565) (which has a C8-fluoro group), can enhance activity against Gram-positive bacteria and improve photostability. Conversely, a methoxy (B1213986) group at the C8 position, as in gatifloxacin (B573), has been shown to enhance activity against certain atypical pathogens. The nature of the substituent at C8 can also mitigate some of the central nervous system side effects associated with this class of drugs by altering their interaction with GABA receptors.
Table 1: Impact of Quinoline Ring Substituents on Antibacterial Activity
| Compound | C6 Substituent | C7 Substituent | C8 Substituent | General Impact on Activity |
|---|---|---|---|---|
| Ciprofloxacin | F | Piperazinyl | H | Broad-spectrum, potent against Gram-negative bacteria. |
| Norfloxacin | F | Piperazinyl | H | Good Gram-negative activity, lower than ciprofloxacin. |
| Sparfloxacin | F | 3,5-Dimethylpiperazinyl | F | Enhanced Gram-positive activity, improved photostability. |
| Gatifloxacin | F | 3-Methylpiperazinyl | OCH₃ | Enhanced activity against atypical pathogens. |
Derivatization at the C3-Carboxylic Acid Position
The carboxylic acid group at the C3 position of the quinoline ring is essential for the antibacterial activity of fluoroquinolones. This functional group is involved in the binding of the drug to the DNA-gyrase complex and is crucial for the inhibition of the enzyme.
Esterification of the C3-carboxylic acid to form prodrugs is a common strategy to improve the oral bioavailability of fluoroquinolones. These esters are designed to be hydrolyzed in the body to release the active carboxylic acid. However, the ester form itself is generally inactive. For example, the ethyl ester of ciprofloxacin shows significantly reduced antibacterial activity compared to ciprofloxacin itself.
The formation of amide derivatives at the C3 position has also been explored. In most cases, this leads to a decrease or complete loss of antibacterial activity, highlighting the critical role of the free carboxylic acid for interaction with the target enzymes. Some studies have investigated hybrid molecules where the C3-carboxy group is linked to other bioactive moieties, but this often results in reduced fluoroquinolone activity. The general consensus is that a free C3-carboxylic acid is a prerequisite for potent inhibition of bacterial DNA gyrase and topoisomerase IV.
Table 2: Effect of C3-Carboxylic Acid Derivatization on Ciprofloxacin Activity
| Derivative | Modification | Relative Antibacterial Activity |
|---|---|---|
| Ciprofloxacin | -COOH | High |
| Ciprofloxacin Ethyl Ester | -COOC₂H₅ | Very Low |
| Ciprofloxacin Amide | -CONH₂ | Low to Inactive |
Comparative SAR with Chloro-Analogues and Other Quinoline Derivatives
The substitution of fluorine at the C7 position with chlorine generally results in a significant decrease in antibacterial potency. The high electronegativity and optimal size of the fluorine atom at C7 are considered crucial for its interaction with the DNA-gyrase complex. For example, the 7-chloro analog of ciprofloxacin is substantially less active than ciprofloxacin itself.
Generalizations and Anomalies in Fluoroquinolone SAR Research
A general principle in fluoroquinolone SAR is that a C6-fluoro substituent and a C7-piperazinyl or similar basic amine substituent are key for broad-spectrum antibacterial activity. The C3-carboxylic acid is also considered indispensable.
However, several anomalies and exceptions to these generalizations exist. For instance, while a C8-hydrogen is common, the introduction of a C8-methoxy group in gatifloxacin or a C8-fluoro group in sparfloxacin leads to enhanced Gram-positive activity, challenging the notion that C8 should remain unsubstituted.
Another anomaly relates to the C7-substituent. While the piperazinyl group is highly effective, some derivatives with bulkier or more complex C7-substituents have shown potent activity against specific pathogens, including resistant strains. This suggests that the binding pocket for the C7-substituent on the target enzymes may be more accommodating than initially thought, allowing for tailored designs to overcome resistance mechanisms.
Furthermore, the assumption that the primary mechanism of action is solely through the inhibition of DNA gyrase and topoisomerase IV has been nuanced by findings that some fluoroquinolones can induce other cellular effects, such as the production of reactive oxygen species, which may contribute to their bactericidal activity. These observations indicate that while the established SAR rules provide a valuable framework, the biological activity of fluoroquinolones is a complex interplay of multiple factors, and unexpected findings continue to shape the understanding of this important class of antibacterial agents.
Computational and Mechanistic Investigations
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a biological target. These studies provide valuable insights into the interactions that govern the ligand-target recognition process.
The 7-chloro-4-(piperazin-1-yl)quinoline (B128142) scaffold has been a subject of molecular docking studies to explore its binding modes with various biological targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II) and Plasmodium falciparum dihydropteroate (B1496061) synthase (PfDHPS).
In the context of VEGFR-II inhibition, a docking study of a derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, revealed a binding mode similar to that of known VEGFR-II inhibitors. nih.gov This suggests that the 7-substituted-4-(piperazin-1-yl)quinoline core can effectively occupy the ATP-binding pocket of the VEGFR-II kinase domain.
For antimalarial applications, molecular docking of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrid molecules against a homology model of PfDHPS has been performed. The studies showed that these inhibitors can comfortably fit into the active site of the enzyme, indicating a potential mechanism for their antimalarial activity.
The stability of ligand-target complexes is determined by a network of molecular interactions. For derivatives of 7-chloro-4-(piperazin-1-yl)quinoline, key interactions with VEGFR-II have been identified. For instance, the docking study of 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone highlighted its binding pose within the VEGFR-II active site, which is crucial for its inhibitory activity. nih.gov
In the case of PfDHPS, the docking of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids demonstrated favorable interaction energies, which were in agreement with their observed antimalarial activity profiles. These interactions within the enzyme's active site are critical for the inhibition of folate biosynthesis in the parasite.
Computational Medicinal Chemistry Approaches
Computational medicinal chemistry encompasses a variety of in silico techniques to predict the properties of drug candidates and to establish relationships between their chemical structure and biological activity.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for 7-fluoro-4-(1-piperazinyl)quinoline were not found, studies on related structures provide insights. For instance, a 3D-QSAR analysis was conducted on 4-aminoquinoline-1,3,5-triazines as inhibitors of wild-type P. falciparum dihydrofolate reductase (PfDHFR), a different but related antimalarial target. ugm.ac.id Such studies help in identifying the key structural features that determine the inhibitory potency of the compounds.
QSAR studies have also been performed on piperazine (B1678402) derivatives to discover potent inhibitors of mTORC1, highlighting the utility of this approach in identifying promising drug candidates. mdpi.com
The drug-likeness of a compound is a qualitative concept used in drug design to assess its potential to be an orally active drug. Several computational models are used to predict these properties based on the molecular structure. In silico evaluations of various piperazinyl-quinoline derivatives have highlighted favorable drug-likeness properties. researchgate.net For instance, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives were evaluated in silico, and none of the compounds showed more than one violation of the considered drug-likeness rules, confirming their potential as drug candidates. unipa.it
The application of Lipinski's "rule of five" to a series of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids suggested high drug-likeness for the most active compounds.
Detailed Molecular Mechanisms of Action
The molecular mechanism of action describes the specific biochemical interactions through which a drug substance produces its pharmacological effect. For derivatives of the 7-substituted-4-(piperazin-1-yl)quinoline scaffold, several mechanisms have been proposed based on experimental and computational data.
The inhibition of the VEGFR-II signaling pathway is a key mechanism for the anticancer activity of certain derivatives. nih.gov By binding to the ATP-binding site of the VEGFR-II kinase domain, these compounds can block the downstream signaling pathways that are crucial for angiogenesis, a process vital for tumor growth and metastasis. nih.gov
Furthermore, 7-chloro-4-(piperazin-1-yl)quinoline has been identified as a potent sirtuin inhibitor. glpbio.com Sirtuins are a class of enzymes that play a role in various cellular processes, and their inhibition can have implications for cancer and other diseases. The compound also inhibits serotonin (B10506) uptake, suggesting a potential role in neurological applications. glpbio.com
In the context of malaria, the inhibition of PfDHPS by sulfonamide hybrids of 7-chloro-4-(piperazin-1-yl)quinoline disrupts the folate biosynthesis pathway in Plasmodium falciparum, which is essential for the parasite's survival.
Target Identification and Validation (e.g., bacterial DNA gyrase, topoisomerase IV)
The primary mechanism of action for quinolone compounds, including this compound and its derivatives, involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial agents. nih.gov
DNA Gyrase: This enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA. nih.gov This process is vital for relieving torsional stress during DNA replication and transcription. Quinolones bind to the complex formed between DNA gyrase and DNA, stabilizing it and trapping the enzyme in the process of cleaving the DNA. This leads to the inhibition of DNA synthesis and ultimately results in bacterial cell death. The A subunit of DNA gyrase is encoded by the gyrA gene, and mutations in this gene are a common mechanism of quinolone resistance. acs.org
Topoisomerase IV: This enzyme is structurally related to DNA gyrase and is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the proper segregation of replicated DNA into daughter cells, leading to a halt in cell division. The A subunit of this enzyme is encoded by the parC gene, which, like gyrA, can mutate to confer resistance. acs.org
While both enzymes are targeted, the primary target can differ depending on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the principal target, whereas in many Gram-positive bacteria, topoisomerase IV is more sensitive to quinolone inhibition. nih.gov
Research on derivatives of the core this compound structure has consistently confirmed these targets. For instance, studies on compounds like 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrated inhibitory activity against purified DNA gyrase from both Micrococcus luteus and Escherichia coli. nih.gov The table below summarizes the inhibitory activity of a related fluoroquinolone derivative against these key enzymes.
Table 1: Example Inhibitory Activity of a Fluoroquinolone Derivative This table is representative of the types of data generated in target validation studies for quinolone compounds. The specific values are for illustrative purposes based on typical findings in the literature.
| Enzyme Target | Bacterial Source | IC50 (µg/mL) |
|---|---|---|
| DNA Gyrase | Escherichia coli | 0.8 |
| Topoisomerase IV | Staphylococcus aureus | 1.6 |
Elucidation of Cellular Pathways Modulated by the Compound
The interaction of this compound derivatives with their primary targets, DNA gyrase and topoisomerase IV, triggers a cascade of events that profoundly disrupts critical cellular pathways. The modulation of these pathways is the direct consequence of the inhibition of these essential enzymes.
The central cellular pathway affected is DNA replication . By stabilizing the DNA-enzyme cleavage complex, the compound prevents the re-ligation of the DNA strands, leading to double-strand breaks. This effectively halts the progression of the replication fork, thereby inhibiting the synthesis of new DNA. This inhibition of DNA synthesis is a primary bacteriostatic and bactericidal mechanism.
Consequently, the accumulation of double-strand breaks activates the DNA damage and repair pathways , such as the SOS response in bacteria. The SOS system is a global response to DNA damage in which the cell cycle is arrested and DNA repair is induced. However, the overwhelming DNA damage caused by continuous exposure to the quinolone compound often surpasses the repair capacity of the cell, pushing it towards apoptosis or programmed cell death.
Future Directions and Advanced Research Perspectives
Exploration of Novel Derivatizations and Hybrid Architectures
The foundational structure of 7-fluoro-4-(1-piperazinyl)quinoline serves as a versatile scaffold in medicinal chemistry, prompting extensive research into novel derivatives to enhance its therapeutic potential. Future exploration is centered on both the rational design of new analogues based on established structure-activity relationships (SAR) and the integration of this quinoline (B57606) core with other bioactive pharmacophores to create hybrid molecules with superior efficacy and refined pharmacological profiles.
Rational Design of New Analogues Based on Established SAR
The rational design of new analogues of the quinoline scaffold is heavily guided by structure-activity relationship (SAR) studies, which delineate how specific chemical modifications influence biological activity. researchgate.netnih.gov Research has shown that substitutions at key positions on the quinoline and piperazine (B1678402) rings can dramatically alter the compound's potency and target selectivity. nih.gov
For instance, in the development of antibacterial agents, "standard" substitutions at the N-1 position of the quinoline ring, such as ethyl, cyclopropyl, and p-fluorophenyl groups, have been systematically employed. nih.gov Concurrently, novel piperazine derivatives introduced at the C-7 position have yielded compounds with antibacterial activity comparable to ciprofloxacin (B1669076). nih.gov One study found that introducing a 2-(fluoromethyl)piperazine at C-7 resulted in a compound with excellent in vivo efficacy and better oral absorption than ciprofloxacin. nih.gov
In the context of anticancer research, SAR studies on 7-(4-substituted piperazin-1-yl)-4-oxoquinolines, using ciprofloxacin and norfloxacin (B1679917) as scaffolds, identified that specific substitutions on the piperazine ring were crucial for potent antitumor activity. nih.gov In silico modeling helped to identify the structural features required for this activity, guiding the synthesis of derivatives that were significantly more potent than the standard chemotherapeutic agent 5-fluorouracil. nih.gov
The table below summarizes key SAR findings for quinoline derivatives, illustrating how different substituents influence their biological effects.
| Scaffold/Core | Modification Site | Substituent | Observed Biological Effect | Reference |
| 6-fluoro-4-oxoquinoline | C-7 | 2-(fluoromethyl)piperazine | Similar in vitro antibacterial activity to ciprofloxacin, with excellent in vivo efficacy. | nih.gov |
| Ciprofloxacin/Norfloxacin | C-7 Piperazine | Various substituted benzoyl or benzenesulfonyl groups | Potent and broad-spectrum antitumor activities against 60 human cell lines. | nih.gov |
| 7-chloro-4-(phenylselanyl) quinoline | Phenylselanyl group | -F, -CF3, -Bis-CF3, -CH3 | Altered antinociceptive and anti-inflammatory efficacy. | nih.gov |
| 1-cyclopropyl-6-fluoro-4-oxo-quinoline | C-7 Piperazine | Acetyl-piperazinyl linkers with various substitutions | Significant anti-tubercular and antibacterial activity. | nih.gov |
Integration with Diverse Bioactive Pharmacophores for Enhanced Profiles
Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is an innovative strategy to develop new chemical entities with potentially enhanced activity or novel mechanisms of action. researchgate.net The quinoline-piperazine framework is a popular candidate for this approach, having been successfully integrated with a variety of other bioactive scaffolds. researchgate.netnih.gov This strategy aims to combine the beneficial properties of each component to address complex therapeutic challenges, such as drug resistance. researchgate.netnih.gov
Notable examples of this approach include:
Sulfonamide Hybrids: A series of 4-aminochloroquinoline-based sulfonamides were synthesized, resulting in hybrid molecules with promising antiprotozoal activities. nih.gov Several of these compounds showed good activity against Entamoeba histolytica and the chloroquine-resistant FCR-3 strain of Plasmodium falciparum. nih.gov
Tetrazole Hybrids: Recognizing the affinity of the tetrazole moiety for heme, researchers designed hybrid molecules combining a chloroquine-piperazine scaffold with aryl tetrazoles. nih.gov This was pursued to improve antimalarial activity, particularly against drug-resistant strains of Plasmodium, by targeting the vital process of heme detoxification. nih.gov
Ciprofloxacin-based Hybrids: In one study, the piperazinyl moiety at the C-7 position of ciprofloxacin was modified with an additional carbopiperazinyl group bearing various N-benzoyl and N-benzenesulfonyl substituents. nih.govresearchgate.net This led to derivatives with improved activity against certain resistant bacterial species commonly found in hospital environments. nih.gov
Vanillin-based Hybrids: Novel vanillin-based bischalcones were designed as antimalarial agents, with one compound showing potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov
This hybridization strategy underscores a rational approach in drug design, where established pharmacophores are thoughtfully combined to create next-generation therapeutic agents. mdpi.com
Addressing Emerging Biological Challenges
A primary focus of ongoing research into this compound and its derivatives is their potential to combat the growing threat of drug resistance in infectious diseases. The adaptability of the quinoline scaffold allows for modifications aimed specifically at overcoming the defense mechanisms of resistant pathogens.
Potential for Overcoming Antimicrobial and Antimalarial Resistance
The emergence of antimicrobial resistance (AMR) is a significant global health crisis, necessitating the development of novel agents that can circumvent existing resistance mechanisms. nih.gov Quinoline derivatives are at the forefront of this effort. nih.gov
Research has demonstrated that specific derivatives of the ciprofloxacin scaffold, which features the 7-(piperazin-1-yl) moiety, exhibit potent activity against clinically important resistant bacteria. nih.govresearchgate.net For example, certain 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives were found to be 16-fold more potent than ciprofloxacin against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA). nih.gov Many other derivatives in the same series maintained their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net
In the fight against malaria, resistance to frontline drugs like chloroquine (B1663885) and even artemisinin (B1665778) combination therapies presents a major challenge. nih.gov Hybrid molecules based on the 7-chloro-4-(piperazin-1-yl)quinoline (B128142) scaffold have shown significant promise. Several synthesized sulfonamide hybrids displayed notable activity against the chloroquine-resistant (FCR-3) strain of P. falciparum. nih.gov Furthermore, novel quinolinepiperazinyl-aryltetrazole (QPT) hybrids were screened against a chloroquine-resistant P. falciparum strain, with lead compounds showing high selectivity and potent anti-plasmodial activity. nih.gov One of these compounds also demonstrated cidal activity against the early-stage rings of an artemisinin-resistant parasite strain. nih.gov
The table below highlights the activity of specific quinoline derivatives against resistant pathogens.
| Derivative Class | Target Organism | Activity/Finding | Reference |
| 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl fluoroquinolones | Ciprofloxacin-resistant P. aeruginosa (CRPA) | MIC values as low as 16 μg/mL (16-fold more potent than ciprofloxacin). | nih.govresearchgate.net |
| Ciprofloxacin derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Maintained potency against MRSA strains. | nih.govresearchgate.net |
| 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids | Chloroquine-resistant P. falciparum (FCR-3 strain) | IC50 values of 2 μM for the most active compounds. | nih.gov |
| 4-aminoquinoline-piperonyl-pyrimidine hybrids | Chloroquine-resistant P. falciparum (W2 strain) | The most active compound showed an IC50 value of 0.05 µM. | nih.gov |
| Quinolinepiperazinyl-aryltetrazoles (QPTs) | Artemisinin-resistant P. falciparum (Cam3.IR539T) | Lead compound 75 showed cidal activity against early ring stages. | nih.gov |
Development of Advanced Preclinical Research Methodologies
The evaluation of novel this compound derivatives relies on a sophisticated suite of preclinical research methods. These techniques are essential for determining efficacy, understanding mechanisms of action, and identifying specific molecular targets.
Innovative In vitro Models for Efficacy and Target Engagement
The preclinical assessment of new quinoline analogues utilizes a range of advanced in vitro models to establish efficacy and probe interactions with biological targets. These methodologies extend from whole-cell screening to specific enzyme inhibition assays and computational modeling.
For anticancer applications, compounds are routinely screened against panels of human cancer cell lines, such as the NCI-60 panel, to determine their cytotoxic profiles. nih.gov Specific cell lines like the MCF-7 (breast cancer) and PC3 (prostate cancer) are used to evaluate potency, often measured by IC50 values. nih.gov To investigate the mechanism, target engagement is assessed through specific enzyme inhibition assays. For example, derivatives have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key target in cancer therapy. nih.gov
In the realm of antibacterial research, efficacy is determined by measuring Minimum Inhibitory Concentrations (MICs) against a variety of bacterial strains, including both susceptible and resistant variants. nih.govnih.gov Mechanistic insights are gained through assays such as the DNA supercoiling assay, which assesses the inhibition of bacterial DNA gyrase, a primary target for quinolone antibiotics. nih.gov
For antimalarial drug discovery, in vitro activity is tested against different strains of P. falciparum, including those resistant to chloroquine and artemisinin. nih.govnih.gov Target engagement can be explored through methods like the β-hematin formation inhibition assay, which evaluates a compound's ability to interfere with heme detoxification in the parasite. nih.gov
Complementing these experimental models, in silico studies and molecular docking are increasingly used to predict how these compounds bind to their targets. nih.govnih.gov For instance, molecular docking has been used to visualize the interaction of hybrid molecules with the active site of P. falciparum dihydropteroate (B1496061) synthase (PfDHPS), providing a structural basis for their observed activity. nih.gov These computational approaches are invaluable for rational drug design and for prioritizing candidates for further development.
Translational Research Prospects (excluding clinical applications)
The compound this compound stands as a significant lead compound in the field of medicinal chemistry. A lead compound is a chemical structure that demonstrates a desired pharmacological activity and serves as the foundational template for designing and synthesizing more potent, selective, and effective drug candidates. The assessment of this compound as a lead compound is based on its versatile structural scaffold, which allows for extensive chemical modifications to explore and optimize its therapeutic potential across various disease areas.
The core of this molecule is the quinoline ring system, a privileged scaffold known to be a component of numerous biologically active compounds. researchgate.netresearchgate.net The strategic placement of a fluorine atom at the C-7 position and a piperazine ring at the C-4 position further enhances its drug-like properties and provides a reactive site for creating diverse derivatives. researchgate.netbenthamdirect.com The piperazine moiety, in particular, is advantageous as it improves solubility and offers a key point for structural diversification to develop hybrid drugs. researchgate.netresearchgate.net
Research has demonstrated the value of this scaffold in generating novel therapeutic agents. For instance, a study focused on synthesizing new derivatives of this compound for anti-tumor applications. benthamdirect.com In this research, various chemical groups were attached to the piperazine ring to create three new series of compounds. The anti-tumor activity of these derivatives was then evaluated in vitro against three human cancer cell lines: gastric carcinoma (SGC-7901), hepatocellular carcinoma (BEL-7402), and lung cancer (A549). benthamdirect.com
The results indicated that the modifications to the piperazinyl group had a remarkable influence on the anti-tumor activities. benthamdirect.com Specifically, compounds designated as I1, I10, and II1 showed superior anti-tumor activity against the A549 lung cancer cell line when compared to the existing cancer drug gefitinib. benthamdirect.com This highlights the potential of the this compound scaffold as a starting point for developing new and more potent anti-cancer agents. benthamdirect.com
The versatility of the quinoline-piperazine core is not limited to oncology. The broader class of fluoroquinolones, which share structural similarities, has been extensively explored for antimicrobial properties. researchgate.netnih.gov Studies on related structures, such as 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline derivatives, have yielded compounds with significant anti-tubercular and antibacterial activities. nih.gov These findings suggest that the this compound framework could also be a promising lead for developing new antibiotics to combat infectious diseases, including resistant bacterial strains. researchgate.netnih.gov
Furthermore, the 7-chloro analogue of this compound, 7-chloro-4-(piperazin-1-yl)quinoline, has served as a foundational structure for creating agents with a wide array of pharmacological effects, including antimalarial, anticancer, anti-HIV, and anti-inflammatory properties. researchgate.netnih.govnih.govtbzmed.ac.ir For example, derivatives of this chloro-analogue have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key target in cancer therapy. nih.gov Another study demonstrated that a derivative of 7-chloro-4-(piperazin-1-yl)quinoline possessed significant anti-inflammatory and analgesic activities in animal models. tbzmed.ac.ir This broad biological profile of the closely related 7-chloro scaffold further underscores the potential of the 7-fluoro variant as a lead for developing treatments for a diverse range of conditions.
Table 1: Research Findings on Derivatives of the this compound Scaffold
| Derivative Series | Target Indication | Key Findings | Reference |
| Substituted 7-fluoro-4-(1-piperazinyl)quinolines (I1, I10, II1) | Anti-tumor | Exhibited better in vitro anti-tumor activity against the A549 lung cancer cell line than the reference drug gefitinib. Substitutions on the piperazinyl ring significantly influenced activity. | benthamdirect.com |
| 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline analogues | Anti-tubercular & Antibacterial | Compounds exhibited significant activity against Mycobacterium tuberculosis H37Rv and other bacterial strains. | nih.gov |
| 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Fluoroquinolones | Antimicrobial | Certain derivatives showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa and maintained potency against MRSA. | researchgate.netnih.gov |
| 1-4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives | Anticancer (VEGFR-II inhibition) | A derivative showed high cytotoxicity against breast cancer (MCF-7) cells and potent inhibition of VEGFR-II. | nih.gov |
| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Anti-inflammatory & Analgesic | The compound demonstrated significant NO inhibitory activity, as well as peripheral and central analgesic effects in mouse models. | tbzmed.ac.ir |
Q & A
Q. What are the recommended synthetic routes for 7-Fluoro-4-(1-piperazinyl)quinoline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution of a halogenated quinoline precursor (e.g., 7-fluoro-4-chloroquinoline) with piperazine. Key steps include:
- Solvent selection : Use polar aprotic solvents like 2-propanol or ethanol to enhance nucleophilicity .
- Molar ratios : A 3:1 molar excess of piperazine to halogenated quinoline ensures complete substitution, as demonstrated in analogous 7-chloro derivatives .
- Temperature control : Reflux conditions (80–90°C) for 4–6 hours optimize reaction kinetics while minimizing side products .
- Purification : Recrystallization from 2-propanol removes impurities (e.g., residual dichloroquinoline) and improves purity to >98% .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR verify substituent positions. For example, the quinoline proton at C-2 typically appears as a doublet (δ 8.6–8.7 ppm, J = 4–5 Hz), while piperazine protons resonate as a multiplet (δ 2.9–3.1 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 276.12 for CHFN) and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions between piperazine and quinoline moieties) .
Q. What in vitro models are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Anti-inflammatory assays : Use RAW 264.7 murine macrophages to measure suppression of nitric oxide (NO) and pro-inflammatory cytokines (IL-6, TNF-α) via LPS-induced inflammation models. IC values <10 μM indicate potency, as seen in structurally related 7-chloro derivatives .
- Enzyme inhibition studies : Screen against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase assays for kinase activity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and compound solubility (e.g., use DMSO at ≤0.1% v/v to avoid cytotoxicity) .
- Dose-response validation : Perform multi-point assays (e.g., 0.1–100 μM) to confirm EC/IC reproducibility .
- Structural analogs : Compare activity trends with fluoro vs. chloro derivatives to assess electronic effects on target binding .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity modulation : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the piperazine ring to improve aqueous solubility, as demonstrated in orally bioavailable 4(1H)-quinolones .
- Metabolic stability : Use liver microsome assays to identify metabolic soft spots (e.g., fluorinated positions prone to defluorination) .
- Formulation : Prepare PEG-based nanoemulsions or cyclodextrin complexes to enhance bioavailability in rodent models .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets like cyclooxygenase-2 (COX-2) or serotonin receptors. Focus on piperazine-quinoline interactions with catalytic pockets .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds or π-π stacking interactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral resolution : Use preparative HPLC with cellulose-based columns to separate enantiomers, as applied to analogous pyrazoloquinolines .
- Continuous flow reactors : Improve yield consistency (e.g., 70–80% vs. batch 50–60%) and reduce racemization via precise temperature control .
- By-product analysis : Monitor impurities (e.g., di-substituted piperazines) via LC-MS and adjust stoichiometry or reaction time .
Q. How do structural modifications (e.g., fluorination) impact the compound’s mechanism of action?
Methodological Answer:
- Fluorine’s electronic effects : Compare 7-fluoro vs. 7-chloro derivatives in enzyme inhibition assays. Fluorine’s electronegativity may enhance hydrogen bonding with catalytic residues (e.g., COX-2) .
- Metabolic profiling : Use F NMR to track defluorination in hepatic microsomes, which correlates with reduced in vivo efficacy .
- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to validate direct binding to suspected targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
